![molecular formula C14H24N2O3 B14415874 1,1'-[Oxybis(methylene)]di(azepan-2-one) CAS No. 83167-39-9](/img/structure/B14415874.png)
1,1'-[Oxybis(methylene)]di(azepan-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Oxybis(methylene)]di(azepan-2-one) is a compound of significant interest in various scientific fields It is characterized by its unique structure, which includes an oxygen atom bridging two azepan-2-one units
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Oxybis(methylene)]di(azepan-2-one) typically involves the reaction of azepan-2-one with formaldehyde in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[Oxybis(methylene)]di(azepan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: Substitution reactions can occur at the azepan-2-one units, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can lead to a variety of substituted azepan-2-one derivatives.
Scientific Research Applications
1,1’-[Oxybis(methylene)]di(azepan-2-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1’-[Oxybis(methylene)]di(azepan-2-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
- 1,1’-[Oxybis(methylene)]dicyclopentane
- Benzene, 1,1’-[oxybis(methylene)]bis-
Comparison: 1,1’-[Oxybis(methylene)]di(azepan-2-one) is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different reactivity and applications. For instance, while 1,1’-[Oxybis(methylene)]dicyclopentane is used in different industrial applications, 1,1’-[Oxybis(methylene)]di(azepan-2-one) is more relevant in biological and medicinal research.
Properties
CAS No. |
83167-39-9 |
|---|---|
Molecular Formula |
C14H24N2O3 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-[(2-oxoazepan-1-yl)methoxymethyl]azepan-2-one |
InChI |
InChI=1S/C14H24N2O3/c17-13-7-3-1-5-9-15(13)11-19-12-16-10-6-2-4-8-14(16)18/h1-12H2 |
InChI Key |
SFWFTWRCCZLTMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)COCN2CCCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)
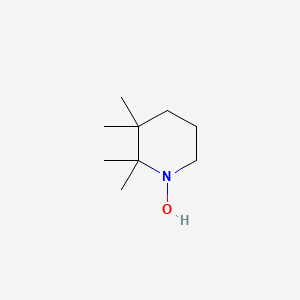
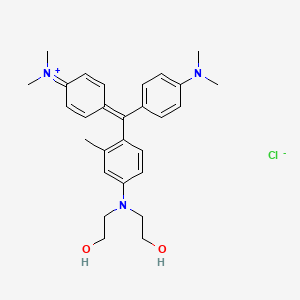
![1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14415813.png)
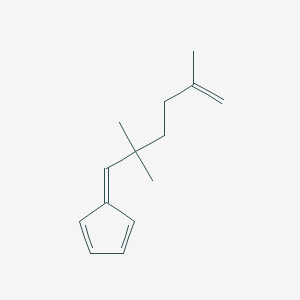
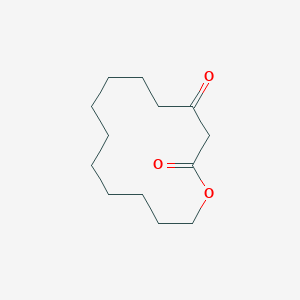
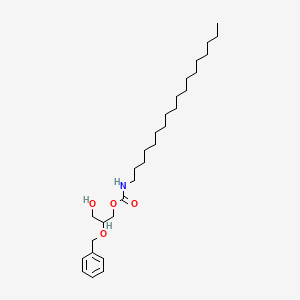
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
![Diethyl [1-(methylsulfanyl)propyl]phosphonate](/img/structure/B14415843.png)

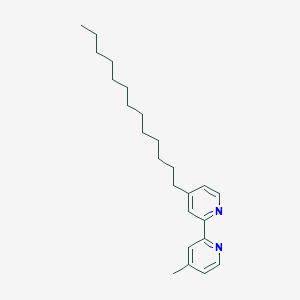
![3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14415863.png)
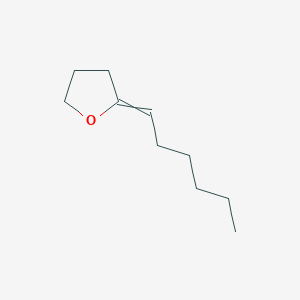
![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
